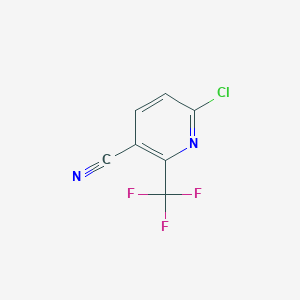

6-Chloro-2-(trifluoromethyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . It is a colorless to pale yellow solid known for its high thermal and chemical stability. This compound is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Chloro-2-(trifluoromethyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoroethyl acetate with trifluoromethyl cyanide to produce 2-(trifluoromethyl)acetonitrile. This intermediate is then subjected to chlorination to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted nicotinonitriles.

Oxidation: Production of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

6-Chloro-2-(trifluoromethyl)nicotinonitrile serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides. |

| Reduction | Can be reduced to different forms using hydrogen gas. |

| Substitution | Chlorine can be substituted with other functional groups. |

Biological Applications

Research indicates that this compound interacts with biological systems, potentially influencing various metabolic pathways. Studies have shown that it can modulate enzyme activity and affect cellular processes, making it a candidate for further investigation in medicinal chemistry.

Case Study: Biochemical Effects

- Study Focus: Investigating the interaction of this compound with metabolic enzymes.

- Findings: The compound was found to inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, including:

- Anti-inflammatory Activities: Investigations into its effects on inflammatory pathways.

- Antimicrobial Properties: Studies suggest it may exhibit activity against various pathogens.

Case Study: Therapeutic Potential

- Research Objective: Assessing the antimicrobial efficacy of this compound against specific bacterial strains.

- Results: Preliminary results indicate moderate antimicrobial activity, warranting further exploration.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for formulating new products that require specific chemical characteristics.

Mecanismo De Acción

The mechanism of action of 6-chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-2-(trifluoromethyl)pyridine-3-carbonitrile

- 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Uniqueness

6-Chloro-2-(trifluoromethyl)nicotinonitrile is unique due to its high stability and versatility in chemical reactions. Its trifluoromethyl group imparts significant electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

6-Chloro-2-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with notable biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological properties, including its potential applications and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a chlorinated aromatic system and a trifluoromethyl group, which enhances its reactivity and biological activity. Its molecular formula is C₇H₃ClF₃N₂, with a molecular weight of approximately 225.55 g/mol. The presence of both the nitrile and trifluoromethyl groups contributes to its significant biological effects.

Insecticidal Properties

Preliminary studies indicate that this compound exhibits insecticidal activity, particularly against various agricultural pests. This is attributed to its ability to disrupt physiological functions in insects, potentially through interference with neurotransmitter systems or metabolic pathways. The compound's structural features allow it to act effectively as an insecticide, similar to other nicotinonitriles used in pest control.

Medicinal Chemistry Potential

There are indications that this compound may serve as a lead compound in medicinal chemistry due to its ability to inhibit specific biological pathways. Its interactions with enzymes or receptors involved in metabolic processes could lead to therapeutic applications, although detailed studies are still required to elucidate these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₃ClF₃N₂ | Insecticidal properties; potential AChE/BChE inhibitor |

| 2-Chloro-6-(trifluoromethyl)pyridine | C₆H₄ClF₃N | Used in agrochemicals; lacks nitrile group |

| 2-Trifluoromethylpyridine | C₆H₄F₃N | Broader applications in pharmaceuticals; no chlorine |

| 6-Fluoro-2-nicotinonitrile | C₇H₄FN₂ | Different biological activity; lacks chlorine and trifluoromethyl |

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with biological targets will elucidate its potential as an insecticide and medicinal agent.

- Synthesis Optimization : Developing more efficient synthetic routes could enhance availability for research purposes.

- Ecotoxicological Impact : Understanding the environmental impact of this compound is crucial for its application in agriculture.

Propiedades

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOOOWSRQHMRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.